molecular formula C12H8N2OS2 B2558482 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfoxide CAS No. 477713-11-4

2-Naphthyl 1,2,3-thiadiazol-5-yl sulfoxide

Cat. No. B2558482
M. Wt: 260.33
InChI Key: RDJLMDJCIXTVMA-UHFFFAOYSA-N
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Description

2-Naphthyl 1,2,3-thiadiazol-5-yl sulfoxide is a chemical compound with the molecular formula C12H8N2OS2 and a molecular weight of 260.33 . It is also known by other synonyms such as 5-(2-Naphthylsulfinyl)-1,2,3-thiadiazole .

Scientific Research Applications

Synthesis and Structural Studies

Synthesis, Crystal Structure, and Biological Activity of Novel Sulfoxide Compounds New sulfoxide compounds with 1,2,3-thiadiazole moieties were synthesized, and their structures confirmed through NMR, MS, and elemental analysis. One specific compound, 5-(4-cyclopropyl-5-((3-fluorobenzyl)sulfinyl)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole, was examined through a single crystal X-ray diffraction study, indicating moderate biological activities (Min et al., 2015).

Synthesis of 1-Naphthylacetylene Sulfides from 4-(1-Naphthyl)-1,2,3-thiadiazole A study demonstrated the decomposition of 4-(1-Naphthyl)-1,2,3-thiadiazole under specific conditions, leading to the formation of potassium 2-(1-naphthyl)ethynylthiolate. Subsequent treatments led to various alkyl 2-(1-naphthyl)-1-ethynylsulfides, with certain reactions leading to unexpected rearrangements and the formation of isomeric mixtures (Yekhlef et al., 2019).

Electronic and Molecular Interaction Studies

DFT- and post-HF-study on structure and electronic excitation of sulfur diimides A comprehensive study using Hartree–Fock-plus-correlation ab initio quantum chemistry and density functional theory explored the structure and electronic excitation of various organic acyclic and cyclic sulfur diimides. The study delved into electronic charge distribution, bond characteristics, and the resonance structures of these compounds, providing insight into their electronic properties (Strassner & Fabian, 1997).

Influence of temperature and solvents on the molecular interactions of Benzotriazole substituted 1,3,4-thiadiazole derivatives This study evaluated the thermo-acoustical parameters of solutions of specific benzotriazole substituted 1,3,4-thiadiazole derivatives. It investigated how changes in solvent and structural modifications affect various thermodynamic parameters, providing insights into the molecular interactions and properties of these compounds (Godhani et al., 2019).

Applications in Polymer Chemistry

5,10-Diborylated naphtho[1,2-c5,6-c′]bis[1,2,5]thiadiazole as a precursor for high-performance semiconducting polymers

The successful development of 5,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole and its use in synthesizing donor–acceptor copolymers signifies its importance in creating high-performance semiconducting polymers, showcasing the material's potential in advanced electronic applications (Kawashima et al., 2013).

Future Directions

Thiadiazole derivatives, including 2-Naphthyl 1,2,3-thiadiazol-5-yl sulfoxide, could potentially be explored further for their anticancer properties . They have the ability to disrupt processes related to DNA replication, which allows them to inhibit replication of both bacterial and cancer cells .

properties

IUPAC Name

5-naphthalen-2-ylsulfinylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS2/c15-17(12-8-13-14-16-12)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJLMDJCIXTVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)C3=CN=NS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthyl 1,2,3-thiadiazol-5-yl sulfoxide

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